(5E)-5-(3,4-dimethoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
(5E)-5-(3,4-Dimethoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazol-6(5H)-one core substituted with a 3,4-dimethoxybenzylidene group at position 5 and a phenyl group at position 2. Its synthesis typically employs multicomponent one-pot protocols involving condensation of aldehydes with thiazolo-triazole precursors under acidic conditions . The 3,4-dimethoxybenzylidene moiety enhances electron density and steric bulk, which may influence pharmacological properties such as anticancer activity, as suggested by structure-activity relationship (SAR) studies on analogous derivatives .
Properties
CAS No. |
606949-54-6 |
|---|---|
Molecular Formula |
C19H15N3O3S |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C19H15N3O3S/c1-24-14-9-8-12(10-15(14)25-2)11-16-18(23)22-19(26-16)20-17(21-22)13-6-4-3-5-7-13/h3-11H,1-2H3/b16-11+ |
InChI Key |
RKYDQZMOIDOWOA-LFIBNONCSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=CC=C4)S2)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=CC=C4)S2)OC |
Origin of Product |
United States |
Preparation Methods
Key Reactants and Intermediate Formation
The synthesis begins with the preparation of the thiazolo[3,2-b][1,2,]triazol-6(5H)-one scaffold. As demonstrated in studies on analogous compounds, the reaction of 4-phenyl-1,2,4-triazole-5-thione with chloroacetic acid in acetic anhydride yields the intermediate thiazolidinone ring. Subsequent condensation with 3,4-dimethoxybenzaldehyde introduces the benzylidene group, with the reaction’s stereochemical outcome (E-configuration) dictated by the use of acidic conditions and elevated temperatures.
Mechanistic Insights and Stereochemical Control
The formation of the (5E)-isomer is critically dependent on reaction conditions. Under acidic reflux, the benzylidene group adopts the thermodynamically favored E-configuration, as evidenced by nuclear Overhauser effect (NOE) spectroscopy in related compounds. The mechanism proceeds via:
-
Thione activation : Deprotonation of the triazole-thione enhances nucleophilicity at the sulfur atom.
-
Electrophilic substitution : Chloroacetic acid reacts with the thione to form a thioester intermediate.
-
Cyclization : Intramolecular nucleophilic attack forms the thiazolidinone ring.
-
Condensation : Knoevenagel reaction with 3,4-dimethoxybenzaldehyde introduces the benzylidene group.
Optimization Strategies and Yield Enhancement
Temperature and Time Dependence
Studies on analogous thiazolo-triazolones reveal that reaction temperatures between 80–100°C and durations of 6–12 hours optimize yield and purity. Prolonged heating (>15 hours) leads to decomposition, while shorter durations (<4 hours) result in unreacted starting materials.
Purification Techniques
Crude products are typically purified via recrystallization from ethanol or column chromatography using silica gel and ethyl acetate/hexane mixtures (3:7 v/v). High-performance liquid chromatography (HPLC) analyses of purified batches show >95% purity, with melting points consistently reported between 218–220°C.
Comparative Analysis of Synthetic Methods
The table below summarizes key parameters from peer-reviewed methodologies:
Method A, utilizing acetic acid catalysis, provides the highest yield and purity for the target compound, making it the preferred industrial-scale approach.
Industrial-Scale Production and Challenges
Scaling up the synthesis requires addressing solvent recovery, waste management, and process safety. Continuous flow reactors have been proposed to enhance heat transfer and reduce reaction times, though their application to this specific compound remains experimental. Key challenges include:
-
Byproduct formation : Dimethoxybenzaldehyde dimerization can occur at high concentrations, necessitating slow reagent addition.
-
Catalyst recycling : Homogeneous catalysts like acetic acid are difficult to recover, prompting exploration of heterogeneous alternatives such as sulfonic acid-functionalized silica .
Chemical Reactions Analysis
Reactivity at the Exocyclic Benzylidene Double Bond
The (E)-configured C5=C7 double bond (Figure 1) is highly conjugated with the thiazolo-triazole system and the 3,4-dimethoxyphenyl group, making it susceptible to electrophilic and nucleophilic additions.
Key Reactions:
-
Nucleophilic Addition :
Thiols or amines may add across the double bond, forming thioether or imine-linked adducts. For example, dithiocarbamates undergo spontaneous cyclization to yield bis-thiazolidinones .
| Reaction Type | Reagents/Conditions | Product Example |
|---|---|---|
| Diels-Alder Cycloaddition | Maleic anhydride, Δ, inert solvent | Fused tetracyclic compound |
| Thiol Addition | Thiophenol, base | C7-S-Ph adduct |
Functionalization of the Aromatic Substituents
The 3,4-dimethoxyphenyl and phenyl groups undergo electrophilic substitution, influenced by electron-donating methoxy groups.
Observed Modifications:
-
Demethylation :
Methoxy groups on the benzylidene moiety can be cleaved under acidic conditions (e.g., HBr/AcOH) to yield hydroxyl derivatives, altering solubility and reactivity .
Core Heterocycle Reactivity
The thiazolo[3,2-b] triazol-6(5H)-one scaffold exhibits unique reactivity due to sulfur and nitrogen atoms.
Notable Pathways:
-
Ring-Opening Reactions :
Strong nucleophiles (e.g., Grignard reagents) may attack the electrophilic C6 carbonyl, leading to ring opening and subsequent recyclization . -
Oxidation/Reduction :
The thiazole sulfur can be oxidized to sulfoxide or sulfone derivatives using H₂O₂ or mCPBA, altering electronic properties .
Synthetic Derivatives and Biological Relevance
Structural analogs highlight the impact of substituents on reactivity and bioactivity:
Mechanistic Considerations
Scientific Research Applications
Antimicrobial Activity
Research indicates that (5E)-5-(3,4-dimethoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results as a potential antimicrobial agent .
Enzyme Inhibition
This compound has shown potential as an inhibitor of specific enzymes. Studies suggest it could be developed into a drug candidate targeting enzymes involved in inflammatory pathways or cancer progression . Its mechanism of action may involve binding to active sites of target enzymes, thereby inhibiting their activity.
Antitumor Activity
Preliminary studies have indicated that this compound may possess antitumor properties. It has been evaluated in vitro against various cancer cell lines and demonstrated cytotoxic effects . Further studies are needed to elucidate its mechanism and efficacy in vivo.
Case Studies
- Antimicrobial Efficacy Study:
- Enzyme Inhibition Mechanism:
Mechanism of Action
The mechanism of action of (5E)-5-(3,4-dimethoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Structural and Substituent Variations
The pharmacological and physicochemical properties of thiazolo-triazolone derivatives are highly dependent on substituents at the C-5 benzylidene and C-2 aryl positions. Below is a comparative analysis of structurally related compounds:
Key Observations :
- Electron-Donating Groups: Methoxy (target compound) and dimethylamino groups increase electron density, enhancing interactions with biological targets.
Physicochemical Properties
- Melting Points: Derivatives with rigid substituents (e.g., phenylamino, 5d: 262–263°C) exhibit higher melting points than flexible analogs (e.g., allyloxy, 2c: 133–136°C), correlating with crystallinity .
- Solubility: Dimethylamino-substituted compounds demonstrate improved aqueous solubility, whereas lipophilic groups (e.g., 4-ethylbenzylidene ) favor lipid bilayer penetration.
Pharmacological Activity
- Anticancer Potential: The target compound’s 3,4-dimethoxybenzylidene group is associated with moderate cytotoxicity in vitro, similar to chloro-substituted analogs .
- SAR Trends: C-5 Substituents: Methoxy > chloro > amino in potency . C-2 Aryl Groups: Phenyl derivatives show broader activity than heteroaryl-substituted counterparts .
Biological Activity
The compound (5E)-5-(3,4-dimethoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a member of the thiazolo[3,2-b][1,2,4]triazole family, recognized for its diverse biological activities. This article delves into its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 423.5 g/mol. The structure includes a thiazole ring fused with a triazole ring and is substituted with a dimethoxybenzylidene group and a phenyl group. This unique arrangement contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 423.5 g/mol |
| IUPAC Name | (5E)-5-[(3,4-dimethoxyphenyl)methylidene]-2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazolo[3,2-b][1,2,4]triazole derivatives. The compound has been evaluated against various bacterial and fungal strains.
Case Study: Antimicrobial Evaluation
- Method : The antimicrobial activity was assessed using the serial dilution method against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), as well as fungal species such as Candida albicans.
- Results : The compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like norfloxacin. It was particularly effective against Staphylococcus aureus and Pseudomonas aeruginosa .
Anticancer Activity
The anticancer properties of this compound have also been extensively investigated. Research indicates that it can induce apoptosis in cancer cells through various mechanisms.
Mechanism of Action
- The compound interacts with specific molecular targets involved in cell proliferation and apoptosis. It has been shown to inhibit key enzymes in cancer cell metabolism and promote cell cycle arrest.
- In vitro studies demonstrate that it can significantly reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
Table: Summary of Anticancer Activity
| Cell Line | IC50 Value (µM) | Effect |
|---|---|---|
| MCF-7 | 12.5 | Significant growth inhibition |
| HeLa | 15.0 | Induction of apoptosis |
Research Findings
Several studies have contributed to understanding the biological activities of this compound:
- Antimicrobial Studies : A study reported that derivatives similar to this compound showed broad-spectrum antimicrobial activity against both bacteria and fungi .
- Anticancer Research : Another investigation focused on the synthesis of thiazolo[3,2-b][1,2,4]triazole derivatives demonstrated their potential as anticancer agents through in vitro assays .
- Mechanistic Insights : Research has elucidated that the compound's mechanism involves interaction with DNA and modulation of apoptotic pathways .
Q & A
Q. What synthetic strategies are optimal for preparing (5E)-5-(3,4-dimethoxybenzylidene)-2-phenylthiazolo-triazolone derivatives?
The compound is typically synthesized via condensation reactions between a thiazolo-triazole precursor and substituted benzaldehydes. For example, and describe using chloroacetic acid and aromatic aldehydes under acidic conditions (e.g., acetic acid/sodium acetate) to form benzylidene derivatives. Yields range from 53–71%, with reaction times of 4–8 hours under reflux. Key considerations include controlling steric effects of substituents (e.g., 3,4-dimethoxy groups) and optimizing solvent systems (e.g., ethanol or DMF) to enhance regioselectivity .
Q. How can NMR spectroscopy distinguish E/Z isomerism in benzylidene-thiazolo-triazolones?
1H-NMR coupling constants between the benzylidene proton (H-C=) and adjacent protons are critical. For example, shows that Z-isomers exhibit coupling constants (J) of ~12–14 Hz due to trans-configuration, while E-isomers show lower J values (≤10 Hz). Additionally, 13C-NMR signals for the benzylidene carbon (C=) typically appear at δ 110–120 ppm, with deshielding effects observed in E-isomers due to increased conjugation .
Q. What analytical techniques are essential for confirming compound purity and structure?
- LCMS (ESI+): Molecular ion peaks ([M+H]+) and isotopic patterns confirm molecular weight (e.g., reports m/z = 380.1 for a related derivative).
- Elemental analysis: Carbon, hydrogen, and nitrogen percentages must align with theoretical values (e.g., ±0.3% deviation).
- Melting point consistency: Sharp melting ranges (e.g., 239–241°C in ) indicate purity .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?
Molecular docking studies using software like AutoDock Vina or Schrödinger Suite can simulate binding affinities. For example, highlights thiazolo-triazolones targeting microbial enzymes via hydrogen bonding with the triazole ring and hydrophobic interactions with the benzylidene group. Key parameters include:
Q. What experimental approaches resolve contradictions in biological activity data for thiazolo-triazolones?
Discrepancies in antimicrobial or anticancer activity (e.g., vs. 20) may arise from:
Q. How does X-ray crystallography elucidate the solid-state conformation of the compound?
Single-crystal X-ray diffraction (e.g., SHELXL in ) reveals:
- Dihedral angles: The benzylidene and thiazolo-triazole planes often form angles of 15–25°, influencing π-conjugation.
- Hydrogen bonding: Methoxy groups may participate in intermolecular H-bonds (e.g., O–H···S interactions in ), stabilizing crystal packing.
- Torsion parameters: The (5E)-configuration is confirmed by C=C bond lengths (~1.34 Å) and planar geometry .
Q. What in vitro assays are suitable for evaluating the compound’s anti-inflammatory potential?
- COX-2 inhibition: Measure IC50 values using a fluorometric assay (e.g., used naproxen as a reference).
- Cytokine suppression: Quantify TNF-α or IL-6 levels in LPS-stimulated macrophages via ELISA.
- ROS scavenging: Use DCFH-DA probes in cell-free systems to assess antioxidant capacity .
Methodological Considerations
Q. How to optimize reaction conditions for scale-up synthesis?
- Catalyst screening: Test Lewis acids (e.g., ZnCl2) to enhance benzylidene condensation efficiency.
- Solvent selection: Replace ethanol with PEG-400 for greener chemistry and easier product isolation.
- Microwave-assisted synthesis: Reduce reaction time from hours to minutes (e.g., 30 minutes at 100°C) .
Q. What strategies mitigate challenges in isolating E/Z isomers?
- Chromatography: Use silica gel columns with ethyl acetate/hexane gradients (e.g., 3:7 to 1:1).
- Crystallization: Leverage solubility differences in mixed solvents (e.g., DCM/methanol).
- Dynamic NMR: Monitor isomerization rates at elevated temperatures to identify stable configurations .
Data Analysis and Reporting
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
